Serine Hydrolase Inhibitor-6
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Overview
Description
Serine Hydrolase Inhibitor-6 is a small molecule fragment that reacts with the serine hydrolase class of proteins. Serine hydrolases are one of the largest and most diverse classes of enzymes found in nature, playing crucial roles in various biological processes, including lipid metabolism, cell signaling, and regulation of post-translation modifications of proteins . The development of inhibitors for these enzymes has been a significant focus in both academic and industrial research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serine Hydrolase Inhibitor-6 typically involves the use of mechanism-based electrophiles, such as carbamates, ureas, activated ketones, lactones, and lactams . These electrophiles covalently react with the serine nucleophile in the active site of the enzyme. The synthetic routes often include:
Mining Natural Products: Utilizing proteins, polysaccharides, and small molecules from natural sources.
Converting Endogenous Substrates into Inhibitors: Modifying natural substrates to create inhibitors.
Screening Large Compound Libraries: Identifying potential inhibitors from extensive libraries of compounds.
Optimizing Lead Scaffolds: Refining initial compounds to enhance their inhibitory activity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Serine Hydrolase Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Serine Hydrolase Inhibitor-6 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study enzyme function and as a tool for developing new synthetic methodologies.
Biology: Employed in the study of lipid metabolism, cell signaling, and protein modifications.
Industry: Utilized in the development of new drugs and as a component in various industrial processes.
Mechanism of Action
Serine Hydrolase Inhibitor-6 exerts its effects by covalently binding to the active site of serine hydrolases. This binding involves a base-activated serine nucleophile that cleaves amide or ester bonds in substrates via a covalent acyl-enzyme intermediate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Serine Hydrolase Inhibitor-6 include:
Carbamates: Known for their use as pesticides and in pharmaceuticals.
Ureas: Utilized in various industrial applications and as pharmaceutical agents.
Activated Ketones: Employed in organic synthesis and as intermediates in chemical reactions.
Lactones and Lactams: Used in the synthesis of antibiotics and other pharmaceuticals.
Uniqueness
This compound is unique due to its specific reactivity with the serine nucleophile in the active site of serine hydrolases. This specificity allows for targeted inhibition of these enzymes, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H24F3N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl-[[4-(trifluoromethyl)phenyl]carbamoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C17H24F3N3O3/c1-16(2,3)26-15(25)23(5)11-10-22(4)14(24)21-13-8-6-12(7-9-13)17(18,19)20/h6-9H,10-11H2,1-5H3,(H,21,24) |
InChI Key |
XDOBWZXGKJLKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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